2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[(pyridin-4-yl)methyl]-2H-indole-5-carboxamide
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Overview
Description
2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[(pyridin-4-yl)methyl]-2H-indole-5-carboxamide is a complex organic compound that features a pyrazole ring, a pyridine moiety, and an indole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[(pyridin-4-yl)methyl]-2H-indole-5-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as palladium or rhodium complexes and may involve high temperatures and inert atmospheres to ensure the desired product yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[(pyridin-4-yl)methyl]-2H-indole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can modify the compound’s structure.
Substitution: Nucleophilic substitution reactions can be performed to replace specific functional groups with others, using reagents like alkyl halides or acyl chlorides
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[(pyridin-4-yl)methyl]-2H-indole-5-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[(pyridin-4-yl)methyl]-2H-indole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain kinases involved in cell proliferation, leading to anti-cancer effects .
Comparison with Similar Compounds
Similar Compounds
2-(1H-pyrazol-1-yl)pyridine: Shares the pyrazole and pyridine moieties but lacks the indole structure.
Indole-3-carboxamide: Contains the indole and carboxamide groups but does not have the pyrazole and pyridine components
Uniqueness
2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[(pyridin-4-yl)methyl]-2H-indole-5-carboxamide is unique due to its combination of three distinct heterocyclic structures, which confer specific chemical and biological properties.
Properties
CAS No. |
827317-04-4 |
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Molecular Formula |
C18H15N5O |
Molecular Weight |
317.3 g/mol |
IUPAC Name |
2-(1H-pyrazol-5-yl)-N-(pyridin-4-ylmethyl)-1H-indole-5-carboxamide |
InChI |
InChI=1S/C18H15N5O/c24-18(20-11-12-3-6-19-7-4-12)13-1-2-15-14(9-13)10-17(22-15)16-5-8-21-23-16/h1-10,22H,11H2,(H,20,24)(H,21,23) |
InChI Key |
YSINOGAXWVKBDL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)NCC3=CC=NC=C3)C=C(N2)C4=CC=NN4 |
Origin of Product |
United States |
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